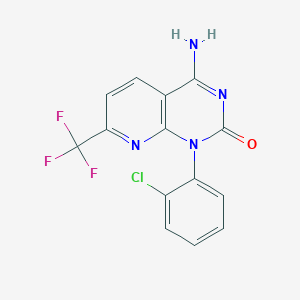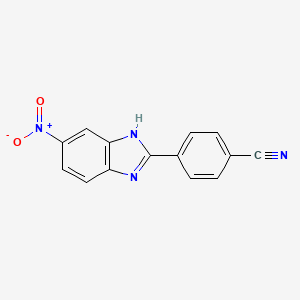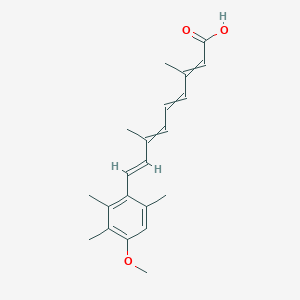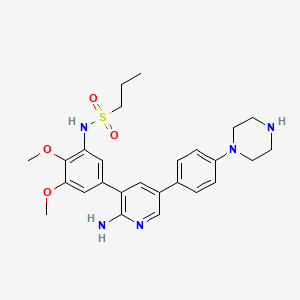
1,3,10,12-Tetramethyl octahydro-2,11-dioxo-3a,9a-propano-1H-cyclopentacyclooctene-1,3,10,12-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for RCL T240443 are not extensively documented in the available literature. it is typically synthesized through complex organic synthesis techniques that involve multiple steps and specific reaction conditions. Industrial production methods for such rare compounds are often proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
RCL T240443 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
RCL T240443 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of RCL T240443 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
RCL T240443 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
RCL T200433: Another rare chemical with similar applications in research.
RCL S18210:
RCL S18237: Known for its unique chemical properties and research applications.
RCL T240443 stands out due to its specific molecular structure and the unique research opportunities it offers.
Propiedades
Número CAS |
58602-54-3 |
|---|---|
Fórmula molecular |
C22H28O10 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
tetramethyl 10,13-dioxotricyclo[6.3.3.01,8]tetradecane-9,11,12,14-tetracarboxylate |
InChI |
InChI=1S/C22H28O10/c1-29-17(25)11-15(23)12(18(26)30-2)22-10-8-6-5-7-9-21(11,22)13(19(27)31-3)16(24)14(22)20(28)32-4/h11-14H,5-10H2,1-4H3 |
Clave InChI |
HHVCGOPVHNIJMK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(=O)C(C23C1(CCCCCC2)C(C(=O)C3C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11936415.png)
![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)


![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)


![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)
